

Toxicological profile of linear siloxanes like "Undecasiloxane, tetracosamethyl-"

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Compound of Interest

Compound Name: Undecasiloxane, tetracosamethyl-

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Toxicological Profile of Linear Siloxanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear siloxanes, a class of synthetic polymers characterized by a backbone of repeating silicon-oxygen units with organic side groups, are widely utilized in a vast array of industrial and consumer products due to their unique physicochemical properties. **"Undecasiloxane, tetracosamethyl-"** (CAS No. 107-53-9) is a member of this family. While historically regarded as biologically inert and safe for human use, a nuanced understanding of their toxicological profile is essential for risk assessment and the development of safe products. This technical guide provides a comprehensive overview of the toxicology of linear siloxanes, with a focus on polydimethylsiloxanes (PDMS) as a representative category due to the limited specific data on **"Undecasiloxane, tetracosamethyl-"**. The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile of linear siloxanes is largely influenced by their molecular weight and physicochemical properties. Generally, they exhibit low absorption through dermal and

gastrointestinal routes.[1]

- Absorption: Dermal absorption of linear siloxanes is minimal.[2][3] Following oral ingestion, absorption is also very low, with the majority of the ingested compound being excreted unchanged in the feces.[1][4] Inhalation is a potential route of exposure for volatile, low molecular weight linear siloxanes.[5]
- Distribution: Due to their lipophilic nature, absorbed siloxanes may distribute to fatty tissues.
- Metabolism: Linear siloxanes are generally considered to be metabolically inert.
- Excretion: The primary route of excretion for unabsorbed linear siloxanes is through the feces.[1][4] Absorbed low molecular weight siloxanes can be excreted in the urine or exhaled air.

Toxicological Endpoints

The toxicological profile of linear siloxanes has been evaluated through a battery of tests assessing acute, subchronic, and chronic toxicity, as well as genotoxicity, and reproductive and developmental effects. The general consensus from these studies is a low order of toxicity for linear siloxanes.[4][6]

Acute Toxicity

Acute toxicity studies across various routes of administration (oral, dermal, inhalation) have consistently demonstrated the low toxicity of linear siloxanes.[4][7]

Table 1: Acute Toxicity of Linear Polydimethylsiloxanes (PDMS)

Route of Administration	Species	Endpoint	Value	Reference
Oral	Rat	LD50	> 5,000 mg/kg	[4]
Dermal	Rabbit	LD50	> 2,000 mg/kg	[4]
Inhalation (aerosol)	Rat	LC50 (4h)	> 5,000 mg/m ³	[5]

Repeated Dose Toxicity

Subchronic and chronic toxicity studies have generally shown a lack of significant adverse effects, even at high doses of linear siloxanes.[\[1\]](#)[\[8\]](#)

Table 2: Repeated Dose Toxicity of Linear Polydimethylsiloxanes (PDMS)

Study Duration	Species	Route	NOAEL	LOAEL	Key Findings	Reference
90-day	Rat	Oral	≥ 1,000 mg/kg/day	-	No adverse effects observed	[1] [8]
28-day	Rat	Dermal	≥ 1,000 mg/kg/day	-	No systemic toxicity	[7]
90-day	Rat	Inhalation	-	-	Liver effects at high concentrations of some low molecular weight siloxanes	[5]

Genotoxicity

Linear siloxanes have been extensively tested for genotoxic potential in a variety of in vitro and in vivo assays and have consistently been found to be non-genotoxic.[\[4\]](#)

Table 3: Genotoxicity of Linear Polydimethylsiloxanes (PDMS)

Assay	System	Result	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium, E. coli	Negative	[4]
In vitro Chromosomal Aberration	Mammalian Cells	Negative	[4]
In vivo Micronucleus Test	Rodent	Negative	[4]

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of linear siloxanes have not shown any adverse effects on fertility or fetal development.[\[4\]](#)

Table 4: Reproductive and Developmental Toxicity of Linear Polydimethylsiloxanes (PDMS)

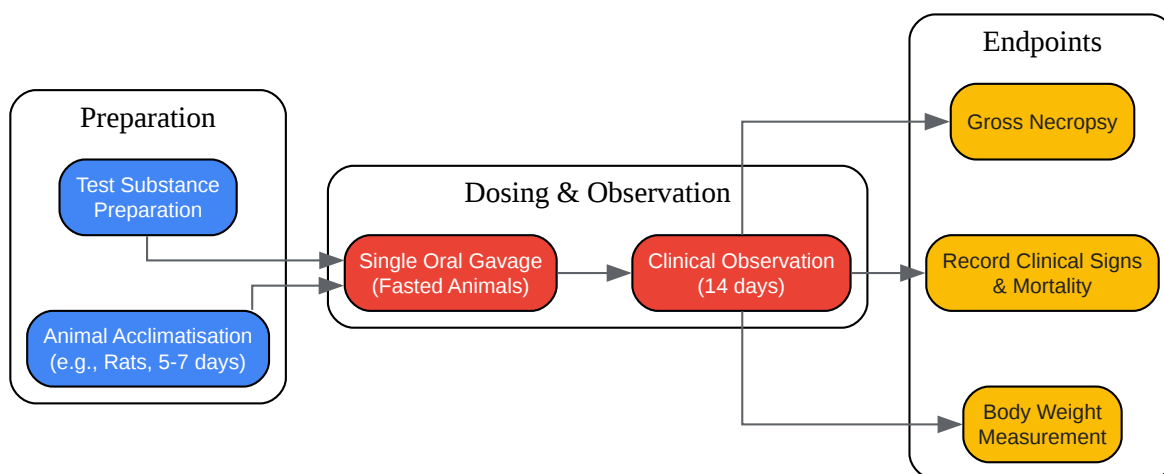
Study Type	Species	Route	NOAEL	Key Findings	Reference
Two-Generation Reproduction	Rat	Oral	$\geq 1,000$ mg/kg/day	No effects on fertility or reproduction	[4]
Developmental Toxicity	Rat, Rabbit	Oral	$\geq 1,000$ mg/kg/day	No teratogenic effects	[4]

Experimental Protocols

The toxicological evaluation of linear siloxanes generally follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally at a fixed dose.[9][10][11][12]

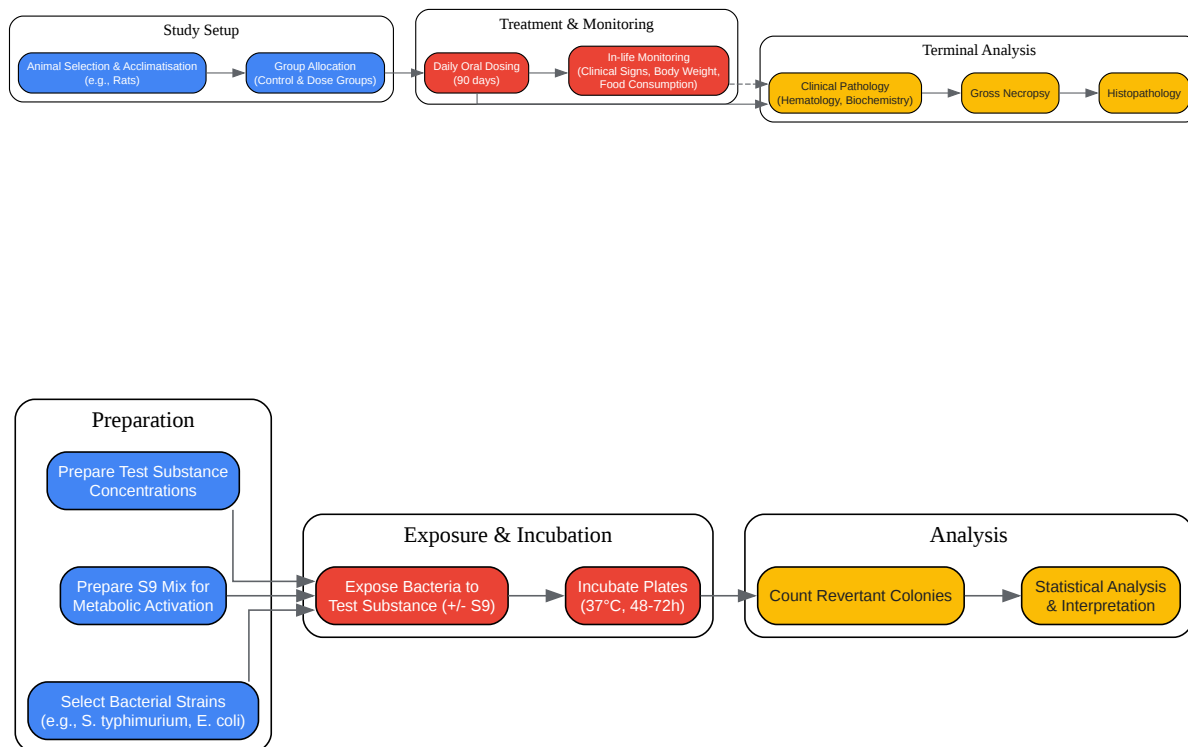


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Caption: Workflow for an acute oral toxicity study following OECD Guideline 420.

Subchronic Oral Toxicity (OECD 408: 90-Day Study)

This study provides information on the adverse effects of a substance following repeated oral administration over a 90-day period.[13][14][15][16][17]



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